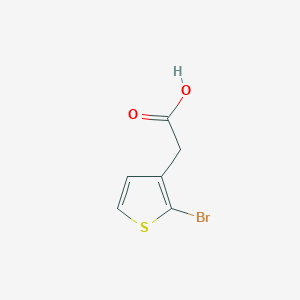
2-(2-Bromothiophen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromothiophen-3-yl)acetic acid is an organic compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 2-position of the thiophene ring and an acetic acid group at the 3-position
Preparation Methods
The synthesis of 2-(2-Bromothiophen-3-yl)acetic acid typically involves the bromination of thiophene derivatives followed by acetic acid substitution. One common method is the bromination of 3-thiopheneacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(2-Bromothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent can yield a variety of substituted thiophene derivatives .
Scientific Research Applications
2-(2-Bromothiophen-3-yl)acetic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is used in the synthesis of conductive polymers and other materials with unique electronic properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(2-Bromothiophen-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with their normal function. The bromine atom and the acetic acid group play crucial roles in binding to the target molecule, either through covalent or non-covalent interactions .
Comparison with Similar Compounds
2-(2-Bromothiophen-3-yl)acetic acid can be compared with other thiophene derivatives, such as:
2-(Thiophen-2-yl)acetic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-(2-Chlorothiophen-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-(2-Iodothiophen-3-yl)acetic acid: Contains an iodine atom, which can undergo different types of reactions compared to bromine.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(2-bromothiophen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-6-4(1-2-10-6)3-5(8)9/h1-2H,3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQRDVQJIXQIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174454-41-2 |
Source


|
| Record name | 2-(2-bromothiophen-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2914070.png)
![[1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine;dihydrochloride](/img/structure/B2914073.png)
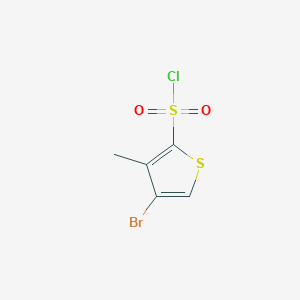
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2914076.png)
![4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2914077.png)
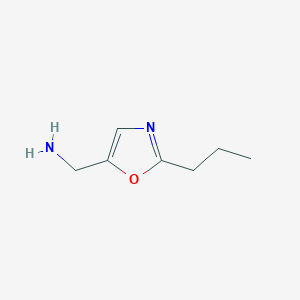
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914080.png)
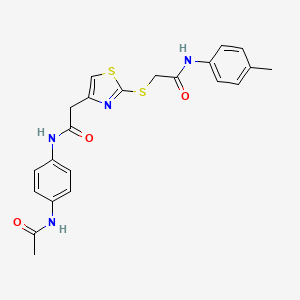
![Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2914083.png)
![3-Methyl-6-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2914084.png)
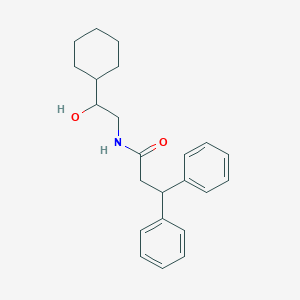
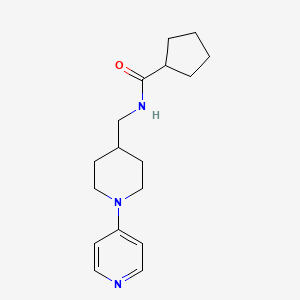

![N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B2914088.png)
